molecular formula C18H16ClN3O3 B11054252 1-(2-chloro-5-nitrophenyl)-6-methoxy-2,3,4,9-tetrahydro-1H-beta-carboline

1-(2-chloro-5-nitrophenyl)-6-methoxy-2,3,4,9-tetrahydro-1H-beta-carboline

Cat. No.: B11054252
M. Wt: 357.8 g/mol
InChI Key: RELZHFFZZUGYBJ-UHFFFAOYSA-N
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Description

1-(2-Chloro-5-nitrophenyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-6-yl methyl ether is an organic compound with a complex structure that includes a chloro-nitrophenyl group and a beta-carboline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chloro-5-nitrophenyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-6-yl methyl ether typically involves multiple steps. One common approach starts with the preparation of the 2-chloro-5-nitrophenyl precursor. This can be achieved by nitration of 2-chlorophenyl compounds followed by further functionalization. The beta-carboline core can be synthesized through Pictet-Spengler condensation reactions involving tryptamine derivatives and aldehydes. The final step involves the etherification of the beta-carboline core with the 2-chloro-5-nitrophenyl group under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-5-nitrophenyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-6-yl methyl ether can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or other functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the chloro group could yield a variety of substituted derivatives.

Scientific Research Applications

1-(2-Chloro-5-nitrophenyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-6-yl methyl ether has several scientific research applications:

    Medicinal Chemistry: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

    Material Science: The compound’s unique structure may impart interesting properties to materials, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 1-(2-chloro-5-nitrophenyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-6-yl methyl ether would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chloro-5-nitrophenyl)ethanone: Shares the chloro-nitrophenyl group but lacks the beta-carboline core.

    2-Chloro-5-nitrophenyl methyl ether: Similar ether linkage but different core structure.

    Beta-carboline derivatives: Share the beta-carboline core but differ in substituents.

Uniqueness

1-(2-Chloro-5-nitrophenyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-6-yl methyl ether is unique due to the combination of the chloro-nitrophenyl group and the beta-carboline core, which may confer distinct chemical and biological properties not found in other compounds.

Properties

Molecular Formula

C18H16ClN3O3

Molecular Weight

357.8 g/mol

IUPAC Name

1-(2-chloro-5-nitrophenyl)-6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole

InChI

InChI=1S/C18H16ClN3O3/c1-25-11-3-5-16-13(9-11)12-6-7-20-17(18(12)21-16)14-8-10(22(23)24)2-4-15(14)19/h2-5,8-9,17,20-21H,6-7H2,1H3

InChI Key

RELZHFFZZUGYBJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2CCNC3C4=C(C=CC(=C4)[N+](=O)[O-])Cl

Origin of Product

United States

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